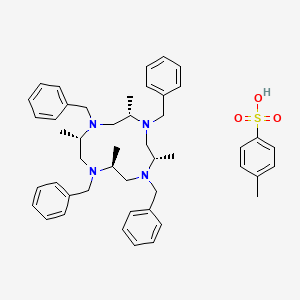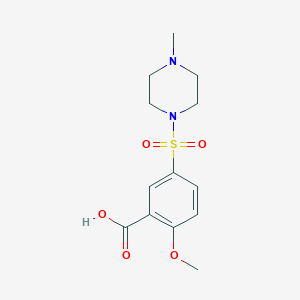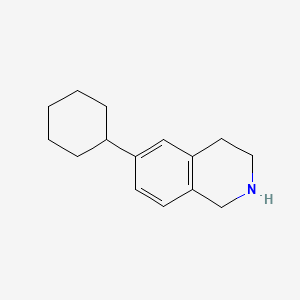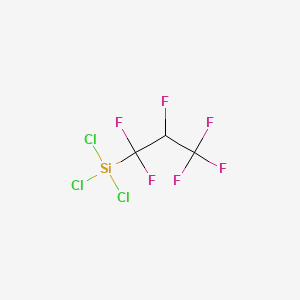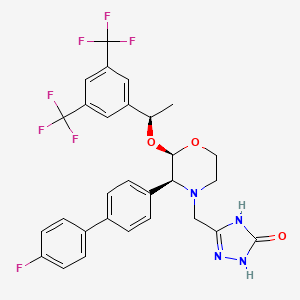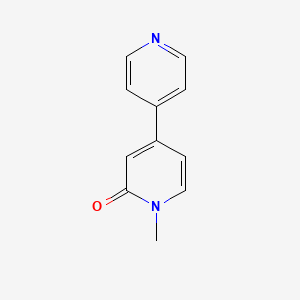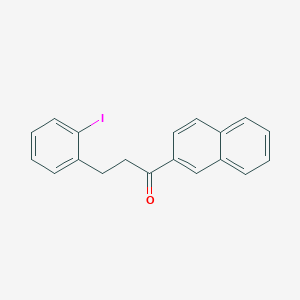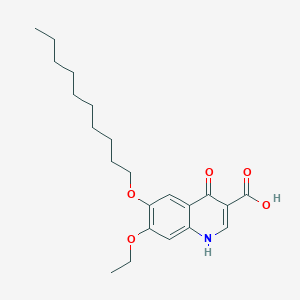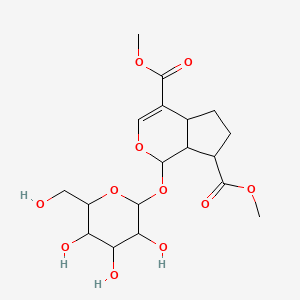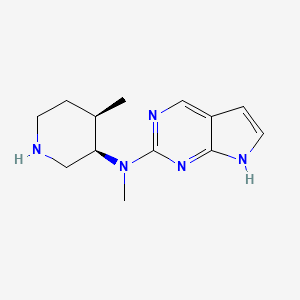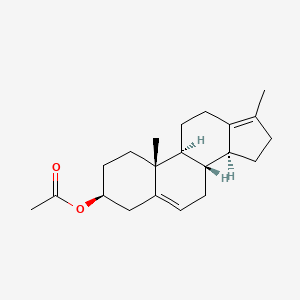
17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate is a synthetic steroidal compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate typically involves multiple steps, starting from basic steroidal precursors. The process often includes:
Starting Material: The synthesis begins with a suitable steroidal precursor.
Functional Group Modification: Introduction of functional groups at specific positions on the steroid nucleus.
Acetylation: The final step involves the acetylation of the hydroxyl group at the 3-beta position to form the acetate ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Large quantities of reactants are processed in batches.
Continuous Flow Processing: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient production.
Chemical Reactions Analysis
Types of Reactions
17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anabolic and androgenic properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate involves its interaction with specific molecular targets, including:
Androgen Receptors: The compound binds to androgen receptors, modulating gene expression and protein synthesis.
Signaling Pathways: It influences various signaling pathways involved in cell growth, differentiation, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Testosterone Acetate: Another anabolic-androgenic steroid with similar properties.
Nandrolone Decanoate: A synthetic anabolic steroid with a different ester group.
Methandrostenolone: A synthetic anabolic steroid with a different structure.
Uniqueness
17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate is unique due to its specific structural modifications, which confer distinct biological and chemical properties. Its acetate ester group enhances its stability and bioavailability compared to other similar compounds.
Properties
Molecular Formula |
C21H30O2 |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,14S)-10,17-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H30O2/c1-13-4-6-18-17(13)8-9-20-19(18)7-5-15-12-16(23-14(2)22)10-11-21(15,20)3/h5,16,18-20H,4,6-12H2,1-3H3/t16-,18+,19-,20-,21-/m0/s1 |
InChI Key |
UABJXZFRRTWBFQ-WTNASJBWSA-N |
Isomeric SMILES |
CC1=C2CC[C@H]3[C@H]([C@@H]2CC1)CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C |
Canonical SMILES |
CC1=C2CCC3C(C2CC1)CC=C4C3(CCC(C4)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(1-Oxobutyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate](/img/structure/B13424127.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B13424134.png)
